REACTION_CXSMILES
|
S(=O)(=O)(O)O.[NH:6]1[CH2:10][CH2:9][N:8]=[C:7]1[C:11]1[CH:24]=[CH:23][CH:22]=[CH:21][C:12]=1[C:13]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:14].[OH-].[K+]>>[C:15]1([C:13]2([OH:14])[C:12]3[C:11](=[CH:24][CH:23]=[CH:22][CH:21]=3)[C:7]3=[N:6][CH2:10][CH2:9][N:8]23)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
sulfate salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-(2-imidazolin-2-yl) benzophenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=NCC1)C1=C(C(=O)C2=CC=CC=C2)C=CC=C1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product is then separated by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from dioxan
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1(N2C(C3=CC=CC=C13)=NCC2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |